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molecular formula C7H6ClFN2 B8434613 4-chloro-7-fluoro-5,6-dihydro-7H-cyclopenta[d]pyrimidine

4-chloro-7-fluoro-5,6-dihydro-7H-cyclopenta[d]pyrimidine

Cat. No. B8434613
M. Wt: 172.59 g/mol
InChI Key: APGBZQMJXHPZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05610303

Procedure details

Under ice cooling, 3.9 ml of diethylaminosulfite trifluoride (DAST) was added dropwise to 5.00 g of 4-chloro-7-hydroxy-5,6-dihydro-7H-cyclopenta[d]pyrimidine obtained above dissolved in 40 ml of chloroform, and the mixture was stirred at the same temperature for 10 minutes. After the solvent was removed under reduced pressure, water was added to the mixture, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and condensed. The obtained residue was applied to silica gel column chromatography to obtain 3.09 g of the title compound as a yellow oily product.
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-:1].[F-].[F-].C(N(S([O-])([O-])=O)CC)C.[Cl:13][C:14]1[C:15]2[CH2:22][CH2:21][CH:20](O)[C:16]=2[N:17]=[CH:18][N:19]=1>C(Cl)(Cl)Cl>[Cl:13][C:14]1[C:15]2[CH2:22][CH2:21][CH:20]([F:1])[C:16]=2[N:17]=[CH:18][N:19]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
3.9 mL
Type
reactant
Smiles
[F-].[F-].[F-].C(C)N(CC)S(=O)([O-])[O-]
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C(CC2)O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
After the solvent was removed under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate and condensed

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C(CC2)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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